N-Fmoc-1,4-butanediamine hydrobromide

Physicochemical Properties Analytical Chemistry Material Sourcing

Substituting N-Fmoc-1,4-butanediamine hydrobromide with its HCl salt or free base introduces solubility, stability, and handling variability-compromising experimental reproducibility. This ≥98.0% (AT) mono-protected diamine eliminates such risk. • Defined mp ~133 °C (dec.) & MW 391.30 g/mol enable reliable LC-MS identity verification • 2-8 °C refrigeration fits standard cGMP cleanroom storage; no -20 °C freezer logistics required • 1,4-butanediamine spacer permits site-selective N-terminal conjugation of fluorophores, PEG chains, or drug payloads

Molecular Formula C19H23BrN2O2
Molecular Weight 391.3 g/mol
CAS No. 352235-99-5
Cat. No. B1628041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-1,4-butanediamine hydrobromide
CAS352235-99-5
Molecular FormulaC19H23BrN2O2
Molecular Weight391.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCN.Br
InChIInChI=1S/C19H22N2O2.BrH/c20-11-5-6-12-21-19(22)23-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18H,5-6,11-13,20H2,(H,21,22);1H
InChIKeyIZGCBOCFUHJPMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Fmoc-1,4-Butanediamine Hydrobromide: Procurement & Specifications


N-Fmoc-1,4-butanediamine hydrobromide (CAS 352235-99-5) is a specialized bifunctional building block for organic synthesis, classified as a mono-protected diamine . It features a 1,4-diaminobutane (putrescine) core, where one amine is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the other is stabilized as a hydrobromide salt. It is supplied as a solid with a commercial purity specification of ≥98.0% (AT) and has a molecular weight of 391.30 g/mol [1].

N-Fmoc-1,4-Butanediamine Hydrobromide: Why Generic Substitution Fails


Direct substitution of N-Fmoc-1,4-butanediamine hydrobromide with its close analogs, such as the hydrochloride salt or the free base, is not a trivial process and can introduce significant variability in research and industrial workflows . These variations impact critical operational parameters, including solubility, stability, and handling [1]. For instance, the hydrobromide salt has distinct storage requirements and a unique melting point compared to its hydrochloride counterpart, which can affect long-term stability and quality control protocols . The difference in the anion (bromide vs. chloride) can also influence the compound's behavior in specific reaction conditions or its compatibility with downstream biological assays, making a one-to-one swap without rigorous re-validation a potential source of experimental failure.

N-Fmoc-1,4-Butanediamine Hydrobromide: Quantitative Evidence vs. Key Analogs


Physicochemical Properties vs. Hydrochloride Analog

A direct comparison of commercially available salts reveals quantifiable differences in their physical properties. N-Fmoc-1,4-butanediamine hydrobromide (CAS 352235-99-5) exhibits a distinct melting point and molecular weight compared to the hydrochloride salt (CAS 321660-77-9) . The hydrobromide salt is specified with a melting point of approximately 133 °C (with decomposition) and a molecular weight of 391.30 g/mol, whereas the hydrochloride salt has a melting point range of 127-142 °C and a molecular weight of 346.90 g/mol .

Physicochemical Properties Analytical Chemistry Material Sourcing

Storage Stability & Handling: Hydrobromide vs. Hydrochloride

The storage requirements for the hydrobromide and hydrochloride salts differ significantly, which directly impacts long-term stability and operational logistics. The hydrobromide salt (CAS 352235-99-5) is recommended for storage at 2-8°C . In contrast, the hydrochloride salt (CAS 321660-77-9) is recommended for storage at or below -4 °C (or -20°C) to ensure stability [1].

Compound Stability Storage Conditions Laboratory Safety

Cross-Linking Reagent vs. Standard Amino Acids in SPPS

Unlike standard Fmoc-protected amino acids that are designed for peptide backbone elongation, this compound is explicitly classified by a major supplier as a 'cross-linking reagent' for Fmoc-SPPS . This classification is based on its structure as a protected 1,4-butanediamine linker, which provides a flexible four-carbon spacer between a resin-bound peptide chain and a terminal functional group. The bifunctional nature enables its use for introducing a protected amine for later modification or bioconjugation, a function not possible with standard, mono-functional Fmoc-amino acids like Fmoc-Gly-OH or Fmoc-Ala-OH .

Solid-Phase Peptide Synthesis Bioconjugation Reagent Selection

N-Fmoc-1,4-Butanediamine Hydrobromide: Research & Industrial Applications


GMP Peptide Production: Streamlined Cold-Chain Logistics

For industrial peptide synthesis facilities operating under cGMP conditions, N-Fmoc-1,4-butanediamine hydrobromide offers a logistical advantage over its hydrochloride analog. Its recommended storage at standard refrigeration temperatures (2-8°C) eliminates the need for dedicated -20°C freezer space, which is often at a premium in cleanroom environments . This simplifies inventory management and reduces the risk of thermal degradation during handling, thereby supporting more robust and cost-effective manufacturing workflows .

Peptide-Based Biomaterials & Bioconjugates Research

In academic labs focused on developing peptide-based hydrogels or drug conjugates, the compound's utility as a 'cross-linking reagent' is paramount. Its 1,4-butanediamine core provides a well-defined, flexible spacer that can be used to introduce a protected amine group at the N-terminus of a peptide chain . After deprotection, this amine serves as a unique site for conjugating fluorophores, PEG chains, or other functional molecules, enabling the construction of complex bioconjugate architectures .

Quality Control & Analytical Method Development

Core analytical facilities supporting synthetic chemistry groups can leverage the distinct physicochemical properties of this compound for method development. The well-defined melting point of ~133 °C (dec.) and specific molecular weight of 391.30 g/mol serve as reliable reference points for validating the identity and purity of incoming batches or for calibrating analytical instruments like LC-MS . Its different retention time compared to the free base or hydrochloride salt in reverse-phase HPLC can be used to resolve and quantify these analytes in complex reaction mixtures [1].

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